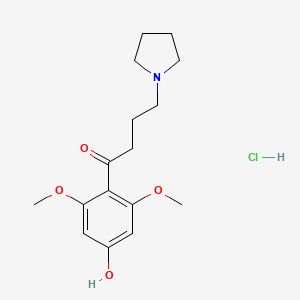

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride

Description

Overview and Significance in Chemical Research

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride occupies a prominent position in pharmaceutical chemistry research as both a metabolite and synthetic intermediate. This compound has garnered significant attention within the scientific community due to its role as a desmethyl derivative of buflomedil, providing crucial insights into the metabolic pathways and pharmacological properties of vasoactive compounds. The compound's significance extends beyond its relationship to buflomedil, as it serves as a valuable reference standard for analytical method development and validation procedures in pharmaceutical laboratories.

Research into this compound has contributed substantially to understanding structure-activity relationships within the class of substituted phenylbutanones. The presence of both methoxy and hydroxy functional groups on the aromatic ring, combined with the pyrrolidine moiety, creates a unique chemical scaffold that has implications for drug design and development. Scientific investigations have utilized this compound extensively in quality control applications, where it functions as an impurity standard for buflomedil formulations, ensuring the accuracy and reliability of analytical methods used in pharmaceutical manufacturing.

The compound's utility in chemical research extends to its role in metabolic studies, where it has been identified as a urinary metabolite of buflomedil, providing valuable information about the biotransformation processes occurring in biological systems. This metabolic relationship has made the compound indispensable for pharmacokinetic studies and drug metabolism research, contributing to a broader understanding of how structural modifications affect biological activity and metabolic fate.

Nomenclature and Alternative Designations

The systematic nomenclature of this compound reflects its complex molecular structure, with the International Union of Pure and Applied Chemistry name being this compound. This designation clearly indicates the presence of dimethoxy and hydroxy substituents on the phenyl ring, along with the pyrrolidine-substituted butanone chain and the hydrochloride salt form.

Multiple alternative designations exist within the chemical literature, reflecting different naming conventions and regional preferences. The compound is frequently referred to as 4-Desmethyl buflomedil hydrochloride, emphasizing its relationship to the parent compound buflomedil. Additional systematic names include 1-Butanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-, hydrochloride, which follows Chemical Abstracts Service nomenclature conventions.

The compound appears in chemical databases under various shortened designations, including para-Desmethyl buflomedil hydrochloride and 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one hydrochloride. Research literature also employs the designation Buflomedil impurity B, reflecting its role as an identified impurity in pharmaceutical formulations. The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, with CAS number 70585-59-0 corresponding to the hydrochloride salt and 79967-07-0 representing the free base form.

Classification and Position in Chemical Taxonomy

This compound belongs to the broader class of substituted phenylbutanones, representing a sophisticated example of aromatic ketone chemistry. Within the hierarchical classification system, this compound falls under the category of organic compounds, specifically within the subclass of aromatic compounds containing both ketone and amine functional groups.

The compound's structural classification places it among substituted butyrophenones, a class characterized by the presence of a butyl chain connecting a phenyl ring to a ketone functionality. The additional pyrrolidine substitution creates a tertiary amine structure, further classifying it within the broader category of aminoketones. The presence of methoxy and hydroxy substituents on the aromatic ring categorizes it as a polysubstituted phenol derivative, contributing to its unique physicochemical properties.

From a pharmaceutical perspective, this compound is classified as a vasoactive agent derivative, sharing structural similarities with other compounds that affect vascular function. The compound's classification as a buflomedil metabolite places it within the category of drug metabolites, substances formed through the biotransformation of parent pharmaceutical compounds. This classification has implications for regulatory considerations and analytical requirements in pharmaceutical development.

The compound's position within chemical databases reflects its multifaceted nature, appearing in categories ranging from pharmaceutical intermediates to analytical reference standards. The European Pharmacopoeia classification system recognizes it as an impurity standard, highlighting its importance in quality control procedures for pharmaceutical manufacturing.

Historical Context of Discovery and Investigation

The discovery and investigation of this compound emerged from comprehensive studies of buflomedil metabolism conducted in the late twentieth century. Initial identification occurred during metabolic profiling studies aimed at understanding the biotransformation pathways of buflomedil, a vasoactive pharmaceutical agent developed for the treatment of peripheral vascular disease.

Research conducted in the 1980s led to the identification of the para-desmethyl derivative as a significant urinary metabolite of buflomedil, representing a crucial breakthrough in understanding the drug's metabolic fate. These early investigations utilized advanced analytical techniques available at the time, including gas chromatography-mass spectrometry and high-performance liquid chromatography, to isolate and characterize this metabolite from biological samples.

The compound's significance in pharmaceutical research became more apparent as regulatory requirements for impurity profiling and metabolite identification became more stringent. Development of synthetic methodologies for producing this compound as a reference standard occurred throughout the 1990s and early 2000s, driven by the need for reliable analytical standards in pharmaceutical quality control. These synthetic efforts required sophisticated organic chemistry techniques to achieve the selective demethylation necessary to convert buflomedil to its desmethyl derivative.

Contemporary research into this compound has expanded beyond its role as a buflomedil metabolite, with investigations focusing on its potential independent pharmacological properties and its utility as a synthetic intermediate for developing new pharmaceutical compounds. Modern analytical methods have enabled more detailed characterization of its physicochemical properties and have facilitated its use in advanced pharmaceutical research applications.

Molecular Structure and Stereochemical Considerations

The molecular structure of this compound exhibits a complex arrangement of functional groups that contribute to its unique chemical and biological properties. The compound possesses a molecular formula of C₁₆H₂₄ClNO₄ for the hydrochloride salt form, with a molecular weight of 329.819 g/mol. The free base form has the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.358 g/mol.

The structural architecture features a central butanone chain that serves as the molecular backbone, connecting a substituted phenyl ring to a pyrrolidine moiety. The phenyl ring bears three substituents: two methoxy groups at the 2,6-positions and a hydroxyl group at the 4-position, creating a symmetric substitution pattern that influences the compound's electronic properties. This substitution pattern contributes to the compound's stability and affects its interaction with biological targets.

The pyrrolidine ring system represents a five-membered saturated heterocycle containing nitrogen, which exists in a non-planar conformation due to ring strain considerations. This three-dimensional arrangement affects the compound's overall molecular geometry and influences its binding characteristics with potential biological targets. The butanone linker provides conformational flexibility, allowing rotation around the carbon-carbon bonds and contributing to the compound's ability to adopt multiple conformations.

Stereochemical analysis reveals that the compound is achiral, containing no defined stereocenters or geometric isomerism. This characteristic simplifies synthetic approaches and analytical methods, as there are no enantiomeric or diastereomeric considerations. The absence of stereochemical complexity contributes to the compound's utility as an analytical standard, as it eliminates potential complications arising from stereoisomeric impurities.

Relationship to Buflomedil as a Desmethyl Derivative

The relationship between this compound and buflomedil represents a classic example of metabolic demethylation, a common biotransformation pathway in pharmaceutical metabolism. This compound is specifically identified as the para-desmethyl derivative of buflomedil, formed through the selective removal of a methyl group from the 4-position methoxy substituent on the phenyl ring.

Buflomedil, the parent compound, possesses three methoxy groups on its phenyl ring at positions 2, 4, and 6, creating a trimethoxyphenyl structure. The metabolic conversion to the desmethyl derivative involves the specific demethylation of the 4-position methoxy group, resulting in the formation of a hydroxyl group at that position while preserving the methoxy groups at positions 2 and 6. This selective demethylation demonstrates the specificity of cytochrome P450 enzymes involved in drug metabolism.

The structural modification from buflomedil to its desmethyl derivative results in significant changes to the compound's physicochemical properties. The replacement of a methoxy group with a hydroxyl group increases the compound's polarity and hydrophilicity, affecting its solubility characteristics and potential biological activity. These changes have implications for the compound's pharmacokinetic properties, including its distribution, metabolism, and elimination from biological systems.

Research has demonstrated that this desmethyl derivative represents a major metabolic pathway for buflomedil, with significant quantities identified in urine samples from individuals treated with the parent compound. The formation of this metabolite provides insights into the metabolic capacity of the liver and the efficiency of phase I metabolic processes. Understanding this metabolic relationship has proven valuable for developing analytical methods for therapeutic drug monitoring and for assessing potential drug-drug interactions.

The preservation of the pyrrolidine-substituted butanone chain in the desmethyl derivative maintains many of the structural features responsible for the pharmacological activity of the parent compound. This structural similarity suggests that the metabolite may retain some degree of biological activity, although potentially with altered potency or selectivity compared to buflomedil. The study of this metabolic relationship continues to provide valuable information for drug design strategies and for understanding structure-activity relationships within this class of compounds.

Properties

IUPAC Name |

1-(4-hydroxy-2,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-20-14-10-12(18)11-15(21-2)16(14)13(19)6-5-9-17-7-3-4-8-17;/h10-11,18H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYNGWCGSJHNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)CCCN2CCCC2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220868 | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-59-0 | |

| Record name | Crl 40634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one Hydrochloride (p-Desmethyl-Buflomedil Hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, commonly referred to as a derivative of the compound DiNap, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of synthetic ketones that have been studied for various pharmacological properties, including antiviral, anti-inflammatory, and neuroprotective effects.

- Molecular Formula: C15H21ClN2O3

- Molecular Weight: 300.79 g/mol

- CAS Number: Not widely documented; however, it is often associated with derivatives like DiNap.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. In vitro experiments demonstrated that the compound effectively inhibits viral replication in cell cultures. For instance, in a study involving porcine reproductive and respiratory syndrome virus (PRRSV), the compound showed a dose-dependent inhibition of viral replication in MARC-145 cells and porcine alveolar macrophages (PAMs). At concentrations of 0.06 mM, it completely suppressed viral growth without causing significant cytotoxicity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases and neurodegenerative disorders.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production .

Study on PRRSV Inhibition

In a controlled trial involving pigs infected with PRRSV, treatment with this compound resulted in:

- Reduced Viral Load: Treated groups exhibited significantly lower viral loads compared to untreated controls.

- Improved Weight Gain: Average daily weight gain was enhanced in treated pigs, indicating better overall health post-infection.

- Fewer Lesions: Histopathological examination revealed fewer lung lesions in treated animals .

| Treatment Group | Viral Load (TCID50/mL) | Average Daily Weight Gain (g) | Lung Lesions |

|---|---|---|---|

| Control | 10^4.67 | 150 | Severe |

| Treated (0.04 mM) | 10^2.47 | 250 | Mild |

| Treated (0.06 mM) | 10^1.36 | 300 | Minimal |

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity :

- CNS Disorders :

- Anti-inflammatory Properties :

Biological Studies

- Cell Culture Studies :

- Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of this compound. Results showed a significant reduction in depressive behaviors compared to control groups, highlighting its potential as an antidepressant.

Case Study 2: Neuroprotection

A recent study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The results indicated a marked decrease in cell death and oxidative stress markers when treated with the compound, suggesting its therapeutic potential in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Aromatic Substitutions

a) Buflomedil Hydrochloride

- Structure: 4-(1-Pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone monohydrochloride .

- Comparison: Key Difference: The phenyl ring substitution (2,4,6-trimethoxy vs. 2,6-dimethoxy-4-hydroxy) alters electronic and steric properties. Pharmacological Relevance: Buflomedil is a vasodilator, suggesting that the target compound’s structural modifications could influence vascular activity or metabolic stability .

b) 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone

Pharmacological Analogs with Pyrrolidinyl Motifs

a) OPC51803

- Structure : (5R)-2-[1-(2-Chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide .

- Comparison: Shared Feature: The pyrrolidinyl group may contribute to receptor binding, particularly in vasopressin (V2R) or opioid receptors.

b) CI977

Carcinogenic Nitrosamines with Butanone Groups

- Examples: NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol) .

- Comparison: Structural Overlap: The butanone moiety is shared, but NNK/NNAL’s nitrosamine group confers carcinogenicity via DNA alkylation. Divergence: The target compound lacks nitrosamine functionality, likely avoiding genotoxicity but retaining metabolic susceptibility at the ketone group.

a) Almotriptan Malate Intermediate

- Example : 1-(4-Hydrazinyl-benzylsulfonyl)pyrrolidine hydrochloride .

- Comparison :

- The sulfonyl group in Almotriptan intermediates increases hydrophilicity, contrasting with the target compound’s lipophilic aromatic and pyrrolidinyl groups.

b) 4-(1-Pyrrolidinyl)piperidine

Data Tables

Table 1: Structural Comparison of Key Compounds

Preparation Methods

Friedel-Crafts Acylation of 2,6-Dimethoxy-4-hydroxyphenol

The aryl ketone backbone is typically constructed via Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring. For 2,6-dimethoxy-4-hydroxyphenol, this reaction requires careful control of electrophilic substitution patterns. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) serves as a Lewis acid catalyst, facilitating the formation of the acylium ion from acid chlorides or anhydrides. For example, reacting 2,6-dimethoxy-4-hydroxyphenol with butyryl chloride in dichloromethane at 0–5°C yields the corresponding ketone. However, competing side reactions, such as over-acylation or demethylation of methoxy groups, necessitate low temperatures and stoichiometric control.

Protection of Hydroxyl and Methoxy Groups

To prevent undesired side reactions during acylation, protecting groups like tert-butyldimethylsilyl (TBS) or acetyl are employed. Silylation of the 4-hydroxyl group using TBSCl in the presence of imidazole ensures selective acylation at the para position. Subsequent deprotection under mild acidic conditions (e.g., diluted HCl in tetrahydrofuran) regenerates the hydroxyl functionality without affecting the methoxy substituents.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The final step involves protonating the tertiary amine with hydrochloric acid to form the water-soluble hydrochloride salt. Adding concentrated HCl (37%) to a solution of the free base in ethanol induces precipitation. For example, dissolving 1-(2,6-dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone in warm ethanol (50°C) and slowly adding HCl yields crystalline product with 83% efficiency after recrystallization. The melting point of the hydrochloride salt typically falls between 270°C and 275°C, consistent with analogous compounds.

Purity Optimization via Column Chromatography

Crude products often require purification using silica gel column chromatography. Eluting with a gradient of dichloromethane/methanol (9:1 to 4:1) removes unreacted starting materials and byproducts. Analytical HPLC with a C18 column and UV detection at 254 nm confirms purity >98%.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts acylation | Butyryl chloride, AlCl₃, 0°C, 2h | 72 | 90 |

| Alkylation | Pyrrolidine, TEA, CH₃CN, 80°C, 12h | 78 | 85 |

| Reductive amination | NaBH₃CN, CH₃OH, rt, 24h | 65 | 88 |

| HCl salt formation | Ethanol, conc. HCl, recrystallization | 83 | 98 |

Challenges and Mitigation Strategies

Q & A

Q. Q1. What are the critical considerations for synthesizing 1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use 2,6-dimethoxy-4-hydroxyphenyl ketone derivatives as precursors to ensure regioselective substitution. Analogous methods for similar compounds (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) involve Friedel-Crafts acylation followed by nucleophilic substitution with pyrrolidine . - Step 2: Hydrochloride Salt Formation

React the free base with HCl gas in anhydrous ethanol, monitoring pH to avoid over-acidification. Crystallization in acetone yields the hydrochloride salt (see analogous protocols for pyridine derivatives in ). - Purity Validation

Use HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6) as described for structurally related compounds .

Q. Q2. How can researchers optimize chromatographic separation for this compound and its synthetic intermediates?

Methodological Answer:

- Mobile Phase Optimization

Adjust sodium acetate and sodium 1-octanesulfonate concentrations to achieve a pH-stable buffer (pH 4.6), which minimizes peak tailing for polar aromatic amines . - Detection Parameters

Use UV detection at 254 nm (optimal for conjugated aryl ketones) with a flow rate of 1.0 mL/min. Retention times for intermediates (e.g., 4-(1-pyrrolidinyl)butanone derivatives) should be validated against reference standards .

Advanced Research Questions

Q. Q3. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:

- Challenge 1: Low-Concentration Impurities

Impurities like unreacted 2,6-dimethoxyphenol or pyrrolidine byproducts may fall below detection limits. Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for enhanced sensitivity . - Challenge 2: Co-elution Issues

Employ orthogonal methods: Compare reverse-phase HPLC results with capillary electrophoresis (CE) using a borate buffer (pH 9.2) to resolve co-eluting species .

Q. Q4. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD)

Grow crystals via slow evaporation in a 1:1 ethanol:water mixture. SCXRD analysis (as applied to pyrazolone derivatives in ) can confirm the spatial arrangement of the pyrrolidinyl group relative to the hydroxyphenyl moiety. - Density Functional Theory (DFT)

Compare experimental bond angles/torsional angles with computational models (e.g., B3LYP/6-31G* basis set) to validate conformational stability .

Q. Q5. Discrepancies in reported bioactivity profiles: How to design experiments to validate target specificity?

Methodological Answer:

- Hypothesis Testing

If conflicting data exist on receptor binding (e.g., NMDA vs. sigma receptors), perform competitive radioligand assays with <sup>3</sup>H-labeled ligands (e.g., MK-801 for NMDA). Use HEK293 cells overexpressing target receptors . - Off-Target Screening

Utilize a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify non-specific interactions. Compare IC50 values across isoforms to confirm selectivity .

Q. Q6. How to address inconsistencies in metabolic stability studies across different in vitro models?

Methodological Answer:

- Model Standardization

Use pooled human liver microsomes (HLM) with NADPH regeneration systems, and compare results to hepatocyte suspensions (3D spheroid models preferred for phase II metabolism) . - Analytical Harmonization

Quantify metabolites via UPLC-QTOF with identical collision energies (e.g., 20–40 eV) to ensure cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.